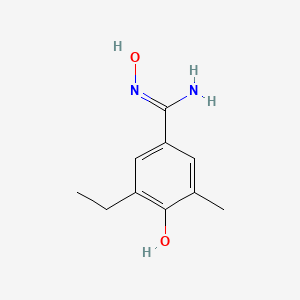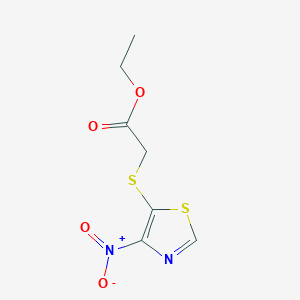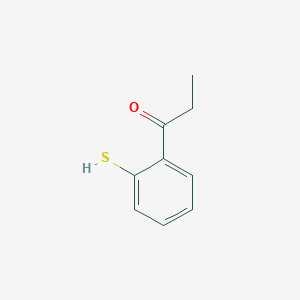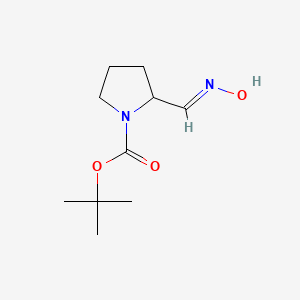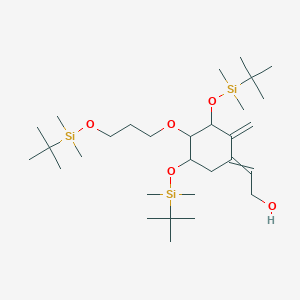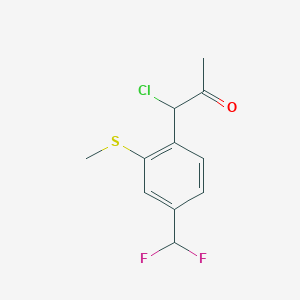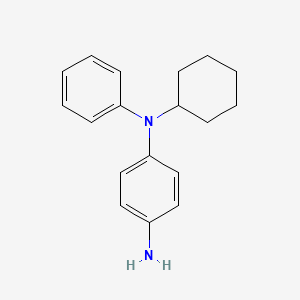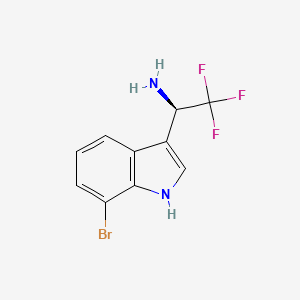
(R)-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is a synthetic organic compound that features a brominated indole moiety and a trifluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the bromination of an indole derivative followed by the introduction of a trifluoroethylamine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The trifluoroethylamine group can be introduced using reagents like trifluoroethylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: De-brominated indole derivatives.
Substitution: Azido-indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of brominated indole derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.
Medicine
In medicinal chemistry, ®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoroethylamine group imparts stability and resistance to degradation, making it suitable for various applications.
Mechanism of Action
The mechanism of action of ®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The brominated indole moiety may interact with enzymes or receptors, modulating their activity. The trifluoroethylamine group can enhance the compound’s binding affinity and stability, leading to prolonged effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(7-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
- ®-1-(7-Iodo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
- ®-1-(7-Methyl-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
Uniqueness
®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. The trifluoroethylamine group also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8BrF3N2 |
|---|---|
Molecular Weight |
293.08 g/mol |
IUPAC Name |
(1R)-1-(7-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H8BrF3N2/c11-7-3-1-2-5-6(4-16-8(5)7)9(15)10(12,13)14/h1-4,9,16H,15H2/t9-/m1/s1 |
InChI Key |
DMBFCUVVXMXICZ-SECBINFHSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)NC=C2[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


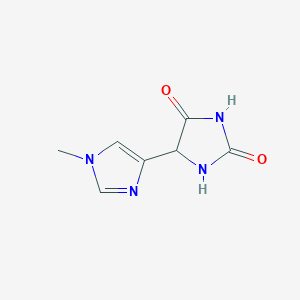
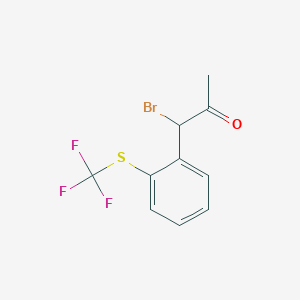
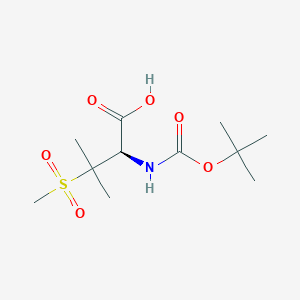
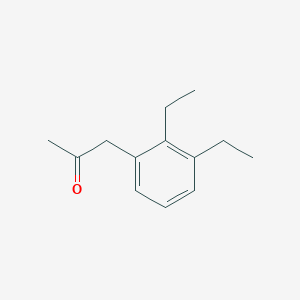
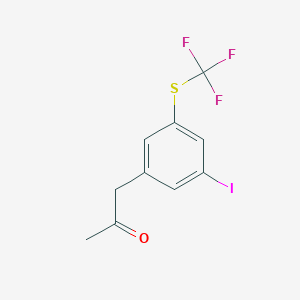
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline](/img/structure/B14051146.png)
